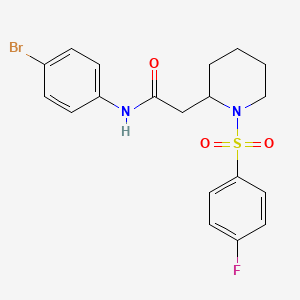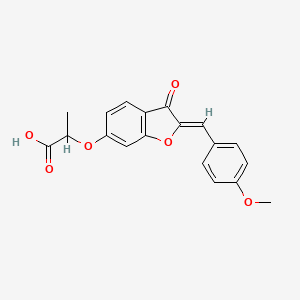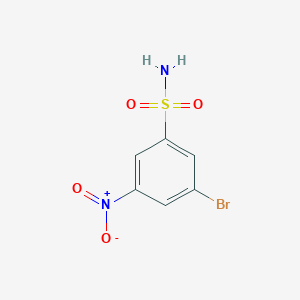![molecular formula C24H22N2O2 B2974922 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941933-06-8](/img/structure/B2974922.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide, commonly known as OPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPAA is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide and its derivatives have been explored for their potential in synthesizing compounds with significant biological activities. A study by Kairytė et al. (2022) on the synthesis and characterization of novel 5-oxopyrrolidine derivatives demonstrated promising anticancer and antimicrobial activities. These compounds, particularly those bearing azole, diazole, and hydrazone moieties, showed potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid. This indicates the potential of 5-oxopyrolidine derivatives as scaffolds for developing new anticancer and antimicrobial compounds targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).
Chemical Synthesis and Catalysis
Research on the chemical synthesis and catalysis of related compounds highlights innovative approaches to creating diastereomerically pure pyrrolidin-2-ones, which are valuable in the synthesis of biologically active amino acids. Galeazzi, Mobbili, and Orena (1996) explored the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to produce 1,3,4-trisubstituted pyrrolidin-2-ones. This method provides a route to synthesize both (R)- and (S)-3-pyrrolidineacetic acid, demonstrating the versatility of pyrrolidine derivatives in synthesizing enantiomerically pure compounds with potential biological applications (Galeazzi, Mobbili, & Orena, 1996).
Novel Drug Development
A study on the development of new salt forms and their use in pharmaceutical compositions showcases the continuous exploration of pyrrolidine derivatives in enhancing drug efficacy and stability. The synthesis of N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate demonstrates the potential of these compounds in therapeutic applications, further emphasizing the role of chemical modification in drug development processes (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Anticancer and Antimicrobial Activities
The exploration of thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, highlights the significant anticancer and Src kinase inhibitory activities of pyrrolidine derivatives. These studies underline the potential of structurally modified pyrrolidine compounds in developing treatments for cancer and other diseases by inhibiting specific kinase activities (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(17-18-8-10-20(11-9-18)19-5-2-1-3-6-19)25-21-12-14-22(15-13-21)26-16-4-7-24(26)28/h1-3,5-6,8-15H,4,7,16-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNFMDHPRVKVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2974840.png)
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]thiourea](/img/structure/B2974843.png)




![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)


![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)


![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974862.png)